molecular formula C11H11BrO3 B7966728 2-Bromo-3-(cyclopropylmethoxy)benzoic acid

2-Bromo-3-(cyclopropylmethoxy)benzoic acid

Cat. No.: B7966728
M. Wt: 271.11 g/mol
InChI Key: BPRWGSUHGUJFIQ-UHFFFAOYSA-N
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Description

2-Bromo-3-(cyclopropylmethoxy)benzoic acid is a halogenated benzoic acid derivative with the molecular formula C₁₁H₁₁BrO₃, a molecular weight of 271.12 g/mol, and CAS number 1369884-86-5 . Structurally, it features a bromine atom at the 2-position and a cyclopropylmethoxy group at the 3-position of the benzoic acid backbone.

Properties

IUPAC Name

2-bromo-3-(cyclopropylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-10-8(11(13)14)2-1-3-9(10)15-6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRWGSUHGUJFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-(cyclopropylmethoxy)benzoic acid can be synthesized through several methods. One common approach involves the bromination of 3-(cyclopropylmethoxy)benzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-3-(cyclopropylmethoxy)benzoic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(cyclopropylmethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoic acids .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • 2-Bromo-3-(cyclopropylmethoxy)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various applications in pharmaceuticals and agrochemicals .
  • Biological Activity:
    • Recent studies indicate that derivatives of benzoic acids, including this compound, exhibit significant biological activities. These compounds have been investigated for their potential as inhibitors of divalent metal transporters, which are crucial in diseases related to metal ion dysregulation.
    • Additionally, compounds with similar structures have shown anti-inflammatory and antimicrobial properties. This suggests potential therapeutic uses in pharmacology, particularly for conditions involving inflammation and infection .
  • Medicinal Chemistry:
    • The compound is explored as a building block for synthesizing drug candidates targeting specific enzymes or receptors. Its structural features may enhance binding affinity through hydrophobic interactions and electrostatic interactions with biological targets .
    • For instance, studies have shown that related compounds can inhibit pathways involved in pulmonary fibrosis and other inflammatory conditions, indicating a promising avenue for drug development .

Case Studies and Research Findings

StudyFindings
Study on Benzoic Acid DerivativesInvestigated the interactions of 2-bromo-3-(cyclopropylmethoxy)benzoic acid with biological systems; exhibited potential as an antimicrobial agent.
Antifibrotic ActivityRelated compounds demonstrated inhibitory effects on TGF-β1-induced epithelial-mesenchymal transformation, suggesting therapeutic potential for pulmonary fibrosis .
Metal Transport InhibitionCompounds structurally similar to 2-bromo-3-(cyclopropylmethoxy)benzoic acid were evaluated for their ability to inhibit divalent metal transporters, relevant in various diseases .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and cyclopropylmethoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclopropylmethoxy group in the target compound introduces steric bulk and moderate lipophilicity compared to smaller substituents (e.g., methyl) or polar groups (e.g., hydroxyl or methoxy). This may influence membrane permeability in biological systems .
  • Acidity : Bromine’s electron-withdrawing effect increases acidity (lower pKa) relative to methoxy or hydroxyl groups, affecting solubility and extraction efficiency in aqueous environments .

Extraction and Solubility Behavior

Benzoic acid derivatives exhibit distinct extraction kinetics due to substituent-dependent distribution coefficients (m). Studies on liquid membrane extraction show:

  • Extraction Rates: Benzoic acid derivatives with higher m values (e.g., unsubstituted benzoic acid, phenol) are extracted faster than acetic acid in early stages (<5 minutes) due to better membrane-phase solubility .
  • Role of Substituents : Polar groups (e.g., hydroxyl) enhance water solubility but reduce membrane-phase partitioning. In contrast, lipophilic groups like cyclopropylmethoxy or bromine may improve membrane-phase retention, though specific data for the target compound are lacking .

Toxicity Prediction (QSTR Models)

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids suggest that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice . For example:

  • Substituent Position : Meta-substituted derivatives (e.g., cyclopropylmethoxy at position 3) may exhibit distinct toxicity profiles compared to para-substituted analogs due to steric and electronic effects .

Antioxidant Activity

Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acids in antioxidant capacity due to resonance stabilization of radicals by conjugated double bonds . The target compound lacks hydroxyl groups, critical for radical scavenging, and is expected to show negligible antioxidant activity compared to protocatechuic acid (3,4-dihydroxybenzoic acid) .

Biosensor Recognition

A yeast-based biosensor for benzoic acid derivatives showed stronger responses to para-substituted analogs (e.g., p-hydroxybenzoic acid) than ortho/meta derivatives . The target compound’s 2-bromo-3-(cyclopropylmethoxy) substitution likely results in weaker biosensor signals, highlighting the importance of substituent position in molecular recognition .

Biological Activity

2-Bromo-3-(cyclopropylmethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Bromo-3-(cyclopropylmethoxy)benzoic acid features a bromine atom at the 2-position and a cyclopropylmethoxy group at the 3-position of the benzoic acid. This unique substitution pattern may influence its biological activity.

The mechanism of action for 2-Bromo-3-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group can affect binding affinity to enzymes or receptors, potentially leading to inhibition or activation of various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with receptors, modulating signaling pathways critical for cellular functions.

Biological Activity

Research indicates that 2-Bromo-3-(cyclopropylmethoxy)benzoic acid exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effects of benzoic acid derivatives on cancer cell lines, demonstrating that compounds similar to 2-Bromo-3-(cyclopropylmethoxy)benzoic acid inhibited cell growth in breast cancer models (source: MDPI) .
    • Another research highlighted the potential of benzoic acids in targeting signaling pathways involved in tumor growth, particularly through modulation of the TGF-β pathway.
  • Anti-inflammatory Effects :
    • Research on related compounds indicated significant reductions in inflammatory markers in animal models of lung fibrosis, suggesting that similar structural motifs could confer anti-inflammatory properties (source: Int. J. Mol. Sci.) .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
2-Bromo-3-(cyclopropylmethoxy)benzoic acidAntimicrobialInhibition of bacterial growth
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acidAnti-inflammatoryInhibition of TGF-β signaling
Benzamide derivativesAnticancerInduction of apoptosis in cancer cells
4-Chloro-benzamidesRET kinase inhibitionTargeting RET signaling pathways

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